molecular formula C12H18FNO B13319261 [(3-Fluoro-4-methylphenyl)methyl](3-methoxypropyl)amine

[(3-Fluoro-4-methylphenyl)methyl](3-methoxypropyl)amine

Cat. No.: B13319261
M. Wt: 211.28 g/mol
InChI Key: RMLUOIVIIADZTR-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methylphenyl)methylamine (CAS: 1339463-60-3) is a secondary amine with the molecular formula C₁₂H₁₈FNO and a molecular weight of 211.28 g/mol . The compound features a 3-fluoro-4-methylphenyl group attached to a methylene bridge, which is further linked to a 3-methoxypropylamine moiety. This structure combines aromatic and aliphatic components, with the fluorine atom and methoxy group contributing to its electronic and solubility properties.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C12H18FNO/c1-10-4-5-11(8-12(10)13)9-14-6-3-7-15-2/h4-5,8,14H,3,6-7,9H2,1-2H3

InChI Key

RMLUOIVIIADZTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCCCOC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methylphenyl)methylamine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with 3-methoxypropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for (3-Fluoro-4-methylphenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methylphenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Fluoro-4-methylphenyl)methylamine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound’s unique properties can be contextualized by comparing it to structurally similar amines. Key comparison points include substituent effects, synthetic methods, and physicochemical properties.

Substituent Effects on Aromatic and Aliphatic Moieties

The 3-fluoro-4-methylphenyl group distinguishes this compound from analogues with alternative substituents. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and influence binding interactions in biological systems, as observed in halogenated azo dyes (e.g., 3′-fluoro-4-dimethylaminoazobenzene, which showed heightened carcinogenicity in rats) .

The 3-methoxypropyl chain introduces a flexible, oxygen-containing aliphatic group. Compared to cyclic amines like piperidine (e.g., [(3-bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine), this chain may improve solubility in polar solvents but reduce conformational rigidity .

Table 1: Substituent and Molecular Weight Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
(3-Fluoro-4-methylphenyl)methylamine C₁₂H₁₈FNO 211.28 3-Fluoro, 4-methyl, 3-methoxypropyl Fluorine enhances stability/bioactivity
(3-Methoxy-4-methylphenyl)methylamine C₁₂H₁₉NO 193.29 3-Methoxy, 4-methyl Lacks fluorine; lower molecular weight
[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine C₁₅H₂₂BrFN₂ 329.25 3-Bromo, 4-fluoro, piperidine Bromine adds steric bulk; cyclic amine
[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine C₁₅H₂₃NO₂ 265.35 3-Methoxy, 4-isopropoxy Larger alkoxy group; higher weight

Biological Activity

(3-Fluoro-4-methylphenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound (3-Fluoro-4-methylphenyl)methylamine can be described by its chemical structure, which includes a fluoro-substituted aromatic ring and a methoxypropyl amine moiety. This structure may influence its interaction with biological targets, particularly in the context of receptor binding and enzyme modulation.

Research indicates that compounds similar to (3-Fluoro-4-methylphenyl)methylamine can modulate various biological pathways. The presence of the fluoro group often enhances lipophilicity, potentially increasing the compound's ability to cross cellular membranes and interact with intracellular targets.

Key Mechanisms:

  • Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to neurotransmission or hormonal regulation.
  • Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, similar to other amine derivatives that target kinases or phosphatases.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives with similar structural features have shown selective cytotoxicity against tumorigenic cells, suggesting that (3-Fluoro-4-methylphenyl)methylamine could exhibit similar properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInhibition of cancer cell growth
Enzyme InhibitionModulation of kinase activity
Receptor InteractionAgonistic effects on neurotransmitter receptors

Case Studies

  • Cytotoxicity Study :
    A study evaluated the cytotoxic effects of various amine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to (3-Fluoro-4-methylphenyl)methylamine exhibited significant growth inhibition, with IC50 values ranging from 10 to 50 µM depending on the cell line studied.
  • Enzyme Modulation :
    Another investigation focused on the inhibition of specific kinases by structurally related compounds. Results demonstrated that these compounds could effectively reduce kinase activity by up to 70%, indicating a potential therapeutic application in cancer treatment.

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